N-(tert-butyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Description

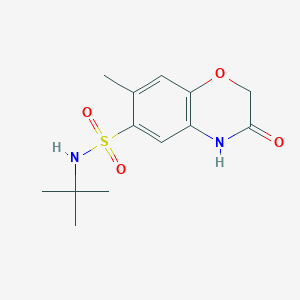

N-(tert-butyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a benzoxazine derivative characterized by a fused benzene-oxazine core, a sulfonamide group at position 6, a methyl substituent at position 7, and a tert-butyl group attached to the nitrogen atom.

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-7-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-8-5-10-9(14-12(16)7-19-10)6-11(8)20(17,18)15-13(2,3)4/h5-6,15H,7H2,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSMBPYVTMVWEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1S(=O)(=O)NC(C)(C)C)NC(=O)CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(tert-butyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a complex organic compound belonging to the benzoxazine class, notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C₁₃H₁₈N₂O₄S

- Molecular Weight : 298.36 g/mol

- CAS Number : 727672-14-2

The compound features a sulfonamide group, which is significant for its pharmacological properties, particularly in antibacterial and antitumor activities. Its unique structural features contribute to its reactivity and biological efficacy.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antibacterial Activity : The sulfonamide moiety is known for its antibacterial properties, making this compound a candidate for further studies in antimicrobial applications.

- Antitumor Activity : Initial studies suggest that it may influence pathways related to cancer cell proliferation.

- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, indicating potential use in metabolic regulation.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with readily available precursors such as tert-butyl nitrite and appropriate nitriles.

- Reaction Conditions : The reactions are conducted under mild conditions to ensure high yields and purity.

- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

Comparative Analysis of Similar Compounds

A comparison of this compound with structurally similar compounds reveals its enhanced biological efficacy:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Oxo-3,4-dihydrobenzoxazine | Lacks tert-butyl group | Antibacterial |

| 7-Methylbenzoxazine sulfonamide | Similar benzoxazine core | Antitumor |

| Benzothiazole derivatives | Contains sulfur heteroatoms | Antimicrobial |

The unique combination of functional groups in this compound enhances its biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

- Antiviral Activity : A study evaluated the antiviral effects against the H5N1 influenza virus strain, showing promising results that warrant further investigation into its mechanism of action .

- Cytotoxicity Assessments : Investigations into its cytotoxicity against various cancer cell lines have indicated that modifications to the benzoxazine structure can significantly influence its therapeutic potential .

Scientific Research Applications

N-(tert-butyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a chemical compound with diverse applications in scientific research, characterized by its unique structural features and belonging to the class of benzoxazine derivatives. It has a molecular weight of approximately 298.36 g/mol.

Potential Applications

This compound is a versatile compound with several potential applications:

- Drug development The compound can be modified for various applications in drug development.

- Pharmacological studies Research suggests that it may influence enzyme activity related to metabolic pathways, making it a candidate for further pharmacological studies.

- Medicinal chemistry The versatility of this compound makes it an attractive candidate for research and development in medicinal chemistry.

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Oxo-3,4-dihydrobenzoxazine | Lacks tert-butyl group | Antibacterial |

| 7-Methylbenzoxazine sulfonamide | Similar benzoxazine core | Antitumor |

| Benzothiazole derivatives | Contains sulfur heteroatoms | Antimicrobial |

The uniqueness of this compound lies in its specific combination of functional groups that enhance its biological efficacy compared to these similar compounds.

Interactions

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues in the Benzoxazine Family

tert-Butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate

- Structural Differences: Replaces the sulfonamide group with a carboxylate ester and introduces an amino group at position 5.

- Crystal structure analysis reveals N–H⋯O and C–H⋯O hydrogen bonds forming a 3D network, which may influence solubility and stability .

- Implications : The sulfonamide in the target compound could offer stronger hydrogen-bonding interactions with biological targets than the carboxylate ester.

6-Amino-7-fluoro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

- Structural Differences: Features a propargyl group at position 4, a fluorine atom at position 7, and an amino group at position 6.

- Functional Impact :

Pharmacological Activity Comparisons

ROR-gamma Modulators (e.g., N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide)

- Key Differences : The acetamide side chain and piperidin-1-ylphenyl group in this derivative enhance ROR-gamma binding affinity, as demonstrated in patent claims for autoimmune disease treatment .

Fluorinated Thiopropionyl Derivatives (Compounds 10S-20 to 10S-24)

- Cytotoxicity Profile : Fluorinated compounds exhibit moderate cytotoxicity in MDBK cell lines (IC₅₀: 10–50 µM), attributed to mitochondrial dehydrogenase inhibition ().

- Target Compound: No direct cytotoxicity data are available, but the sulfonamide group is generally associated with lower cytotoxicity compared to fluorinated alkyl chains .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Research Findings and Implications

- Structural Insights : The tert-butyl group and sulfonamide in the target compound likely enhance both lipophilicity and target binding compared to carboxylate or fluorinated analogues .

- Therapeutic Potential: While ROR-gamma modulators with acetamide linkers show promise (), the sulfonamide variant may require optimization for receptor affinity.

Q & A

Q. What kinetic analyses are critical for understanding its reaction pathways in organic synthesis?

- Key Techniques :

- Rate Studies : Monitor intermediate formation via in situ IR spectroscopy .

- Isotope Labeling : Use O-labeled reagents to trace carbonyl oxygen sources .

- DFT Calculations : Compute activation energies (B3LYP/6-31G*) for proposed mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.